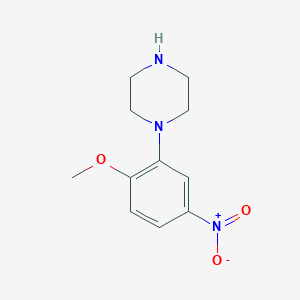
1-(2-Methoxy-5-nitrophenyl)piperazine
Cat. No. B1608347
Key on ui cas rn:
58315-37-0
M. Wt: 237.25 g/mol
InChI Key: HGXYVYNKYQZXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06599904B2
Procedure details


A solution of 5M sulphuric acid (114 ml) was added over 0.3 h to 1-(2-methoxyphenyl)piperazine (110 g) at 0° C. with stirring. To the ice-cooled stirred slurry was then added, over 1.75 h, concentrated sulphuric acid (560 ml) and the temperature was maintained for a further 1.5 h. Potassium nitrate (71.5 g) was then added portionwise over 1.5 h to the stirred, cold, viscous mixture which was then left to stand for 18 h. The solution was poured onto ice (2 Kg) and the resulting cooled mixture brought to pH 12 by the addition of 40% sodium hydroxide solution. The oily mixture was extracted with ethyl acetate (2×2L) and the combined organic extracts were washed with water (3L), dried (Na2SO4), concentrated to a residue which was stirred with diethyl ether (700 ml) to give the title compound (D1) as a yellow solid, m.p. 84-87° C. (95 g, 70%). MH+238.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Potassium nitrate
Quantity
71.5 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[N+:15]([O-])([O-:17])=[O:16].[K+].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:15]([O-:17])=[O:16])=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1 |f:1.2,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Potassium nitrate
|
|
Quantity
|
71.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
560 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
114 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred slurry
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added, over 1.75 h
|
|
Duration
|
1.75 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
cold, viscous mixture which was then left
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was poured onto ice (2 Kg)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting cooled mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The oily mixture was extracted with ethyl acetate (2×2L)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with water (3L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a residue which
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred with diethyl ether (700 ml)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)[N+](=O)[O-])N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
